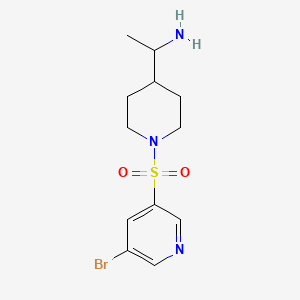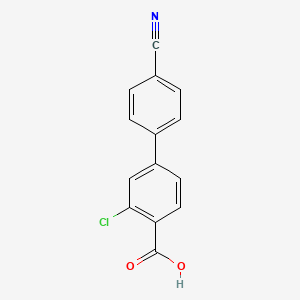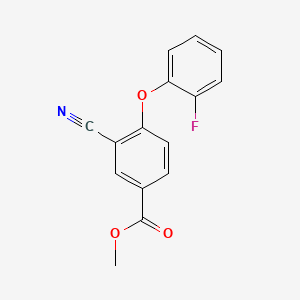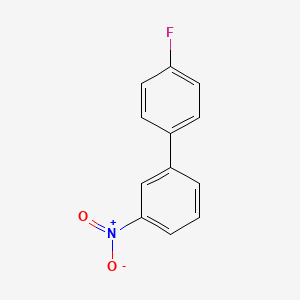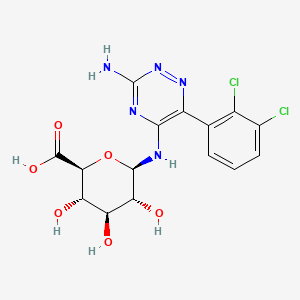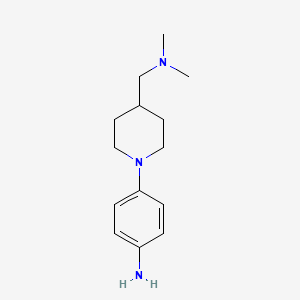
4-(4-((Dimetilamino)metil)piperidin-1-il)anilina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-((Dimethylamino)methyl)piperidin-1-yl)aniline is a chemical compound with the molecular formula C14H23N3. It is known for its potential therapeutic and industrial applications. This compound features a piperidine ring substituted with a dimethylamino group and an aniline moiety, making it a versatile molecule in various chemical reactions and applications.
Aplicaciones Científicas De Investigación
4-(4-((Dimethylamino)methyl)piperidin-1-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in receptor studies and enzyme inhibition assays.
Medicine: Explored for its therapeutic potential in treating various conditions, including neurological disorders and cancer.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and dyes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-((Dimethylamino)methyl)piperidin-1-yl)aniline typically involves the reaction of piperidine derivatives with dimethylamine and aniline under controlled conditions. One common method is the reductive amination of 4-(piperidin-1-yl)aniline with formaldehyde and dimethylamine, using a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary or tertiary amines.
Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, where reagents like halogens or nitro groups can be introduced under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitro compounds.
Major Products:
Oxidation: N-oxides, hydroxylated derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated or nitro-substituted aniline derivatives.
Mecanismo De Acción
The mechanism of action of 4-(4-((Dimethylamino)methyl)piperidin-1-yl)aniline involves its interaction with specific molecular targets, such as receptors or enzymes. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the piperidine ring provides structural rigidity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
4-(Dimethylamino)pyridine: Known for its use as a nucleophilic catalyst in esterifications and other organic reactions.
4-(Dimethylamino)piperidine: Utilized in studies related to N-methyl-D-aspartate receptors and alcohol dependence.
Uniqueness: 4-(4-((Dimethylamino)methyl)piperidin-1-yl)aniline is unique due to its combination of a piperidine ring and aniline moiety, which provides a versatile framework for various chemical modifications and applications. Its ability to undergo multiple types of reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.
Propiedades
IUPAC Name |
4-[4-[(dimethylamino)methyl]piperidin-1-yl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3/c1-16(2)11-12-7-9-17(10-8-12)14-5-3-13(15)4-6-14/h3-6,12H,7-11,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZFRKKVDQQMAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCN(CC1)C2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
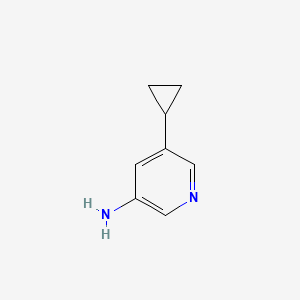
![4-Chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B597437.png)
![N-((S)-1-Amino-3-(4-(8-((S)-1-hydroxyethyl)imidazo[1,2-a]pyridin-2-yl)phenyl)propan-2-yl)-3-chloro-4-isopropoxybenzamide](/img/structure/B597442.png)
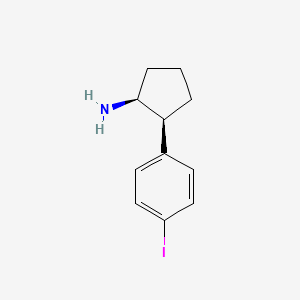
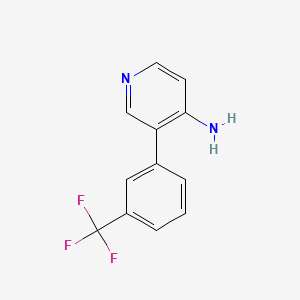
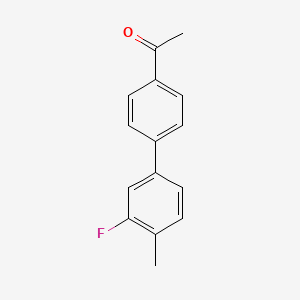

![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B597450.png)
![7H-Pyrrolo[2,3-c]pyridin-7-one, 4-bromo-1,6-dihydro-](/img/structure/B597453.png)
